molecular formula C17H14O3 B11612778 (3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one

(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one

Cat. No.: B11612778
M. Wt: 266.29 g/mol
InChI Key: JIIZDBWDGXMFMZ-VQHVLOKHSA-N
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Description

(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one is an organic compound characterized by its unique structure, which includes a benzofuran and a methylfuran moiety connected by a butenone linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one typically involves multi-step organic reactions. One common method includes the condensation of 5-methylfuran-2-carbaldehyde with 2-acetylbenzofuran under basic conditions to form the desired butenone derivative. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the butenone moiety to a butanol derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(3E)-4-[3-(5-Methylfuran-2-YL)-1-benzofuran-2-YL]but-3-EN-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antic

Properties

Molecular Formula

C17H14O3

Molecular Weight

266.29 g/mol

IUPAC Name

(E)-4-[3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]but-3-en-2-one

InChI

InChI=1S/C17H14O3/c1-11(18)7-9-16-17(15-10-8-12(2)19-15)13-5-3-4-6-14(13)20-16/h3-10H,1-2H3/b9-7+

InChI Key

JIIZDBWDGXMFMZ-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=C(OC3=CC=CC=C32)/C=C/C(=O)C

Canonical SMILES

CC1=CC=C(O1)C2=C(OC3=CC=CC=C32)C=CC(=O)C

Origin of Product

United States

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